molecular formula C17H17FN2O3S B2579276 (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1797824-36-2

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2579276
CAS RN: 1797824-36-2
M. Wt: 348.39
InChI Key: LZSGZZCKKARFEP-UHFFFAOYSA-N
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Description

The compound “(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone” is a polycyclic aromatic compound . It contains a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChIKey for a similar compound, RELACORILANT, is WANIDIGFXJFFEL-SANMLTNESA-N .

Scientific Research Applications

Neuropharmacological Potential

Research has identified the compound as a potent and selective agonist at 5-HT1A receptors, showing promise in neuropharmacological applications. Studies have demonstrated its efficacy in enhancing 5-HT1A receptor activity, which could be beneficial for treating mood disorders. A notable study by Vacher et al. (1999) observed that incorporating a fluorine atom at the C-4 position of the piperidine ring significantly improved the oral activity of these ligands, indicating its potential in developing orally active therapeutic agents for neurological conditions (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

Analgesic Properties

The compound has demonstrated promising analgesic properties in various pain models. Colpaert et al. (2004) found that a high-efficacy 5-HT1A receptor agonist version of this compound produced long-term analgesia in rodents with spinal cord injury, suggesting its potential application in treating neuropathic pain (Colpaert, Wu, Hao, Royer, Sautel, Wiesenfeld‐Hallin, & Xu, 2004).

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related derivatives. For example, Mallesha and Mohana (2014) synthesized derivatives showing significant antibacterial and antifungal activities, highlighting another potential application in the medical field (Mallesha & Mohana, 2014).

Radiolabelling and Visualization

Blanckaert et al. (2005) reported on the synthesis and radiolabelling of a derivative for potential use in SPECT imaging to visualize the 5-HT2A receptor, indicating its use in diagnostic imaging (Blanckaert, Burvenich, Staelens, Dierckx, & Slegers, 2005).

Polymer Science Application

In polymer science, the compound has shown utility in the synthesis of new materials. Kim, Robertson, and Guiver (2008) utilized a derivative in the synthesis of sulfonated poly(arylene ether sulfone) for fuel cell applications, illustrating its versatility in material science applications (Kim, Robertson, & Guiver, 2008).

Anticancer Research

There is also interest in the compound's potential in anticancer research. Vinaya et al. (2011) synthesized derivatives and evaluated their antiproliferative activity, indicating its possible use in developing new anticancer therapies (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).

properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-13-6-8-14(9-7-13)24(22,23)15-4-3-11-20(12-15)17(21)16-5-1-2-10-19-16/h1-2,5-10,15H,3-4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSGZZCKKARFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone

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